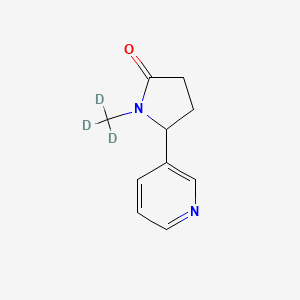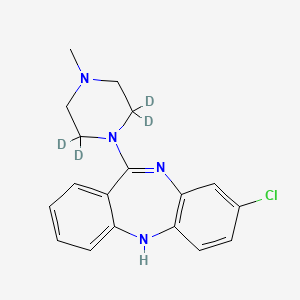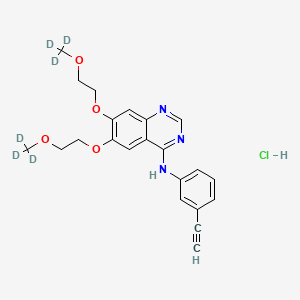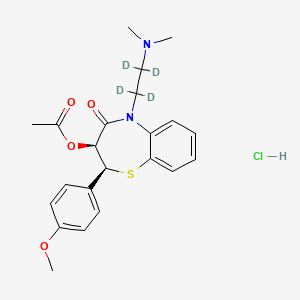
Promethazine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Promethazine-d4, also known as N,N,α-trimethyl-10H-phenothiazine-10-ethanamine-d4, monohydrochloride, is a deuterated-labeled version of promethazine . It is intended for use as an internal standard for the quantification of promethazine . Promethazine is a first-generation histamine H1 receptor antagonist, selective for histamine H1 over H3 and H4 receptors . It also binds muscarinic acetylcholine receptors . Promethazine is used for its antihistamine, sedative, antiemetic, anticholinergic, and anti-motion sickness properties .
Molecular Structure Analysis
Promethazine-d4 has a molecular formula of C17H16D4N2S and a molecular weight of 288.44 . The SMILES representation of its structure is [2H]C1=CC2=C(N(C3=C(S2)C=C(C=C3[2H])[2H])CC(N©C)C)C([2H])=C1 .Physical And Chemical Properties Analysis
Promethazine-d4 is a solid under normal conditions . It is soluble in DMF and DMSO . Its exact mass is 324.14 and its formula weight is 324.903 .科学的研究の応用
Imaging Application in Alzheimer’s Disease
Promethazine, known for its clinical treatment of nausea, has shown potential in Alzheimer's disease research. A study developed a novel [11C]promethazine PET radioligand for in vivo studies, aimed at imaging Aβ in Alzheimer's. This advancement facilitates the exploration of promethazine's binding abilities in human hippocampal tissues, offering a new avenue for Alzheimer's research (Whitmore et al., 2021).
Neuropharmacological Aspects
Research indicates that promethazine selectively inhibits NMDA receptors while barely affecting AMPA- and kainate receptors. This discovery highlights promethazine's role in neuroprotection, sedation, and analgesia, contributing to the understanding of its impact on NMDA-mediated membrane currents, relevant in neuroscience and pharmacology (Adolph et al., 2012).
Interaction with Ion Channels
Promethazine's interaction with cardiac human ether-a-go-go-related gene (hERG) channels was studied, providing insights into its electrophysiological basis for proarrhythmic potential. This research is crucial for understanding the molecular mechanism behind promethazine's arrhythmogenic side effects during clinical administration (Jo et al., 2009).
Anti-plasmid Effects in Bacterial Cultures
Promethazine has been recognized as an effective antiplasmid agent in bacterial cultures, including E. coli and Staphylococcus aureus. A study explored its effects on plasmid elimination in mixed bacterial infections, highlighting its potential in microbiology and infectious disease research (Molnár et al., 2003).
Electron Transfer in Pharmacology
Promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes is significant in pharmacological therapies related to neurotransmission. This aspect is crucial for understanding its pharmacodynamic properties and interactions (Wiśniewska & van Eldik, 2006).
Neuroprotection in Parkinson's Disease
Promethazine has shown neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity, relevant for Parkinson's disease research. This study underscores its potential in protecting dopaminergic neurons, offering insights into treatment strategies for neurodegenerative diseases (Cleren et al., 2005).
Dermatological Applications
Promethazine's potential in dermatology was explored, particularly in treating inflammatory dermatoses. Its effect on epidermal H1/2 receptors suggests its role in reducing inflammation and enhancing barrier function, relevant in dermatological research (Cantisani et al., 2013).
Promethazine in Cancer Treatment
A study investigating promethazine's effectiveness in relieving dyspnea in cancer patients found that oral promethazine showed some benefit. This research contributes to the understanding of its role in palliative care and symptom management in oncology (Viola et al., 2008).
Safety And Hazards
Promethazine-d4 is harmful if swallowed and causes skin irritation. It can also cause serious eye irritation and may cause an allergic skin reaction. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .
Relevant Papers Promethazine, the non-deuterated counterpart of Promethazine-d4, has been the subject of various studies. For instance, a study published in the Journal of Psychopharmacology explored the misuse of promethazine . Another study published in the Archives of Dermatological Research investigated the effects of single therapeutic doses of promethazine . These studies provide valuable insights into the effects and potential misuse of promethazine, which could be relevant to the study of Promethazine-d4 .
特性
CAS番号 |
1173147-64-2 |
|---|---|
製品名 |
Promethazine-d4 |
分子式 |
C17H16N2SD4 |
分子量 |
288.45 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
60-87-7 (unlabelled) |
タグ |
Promethazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









